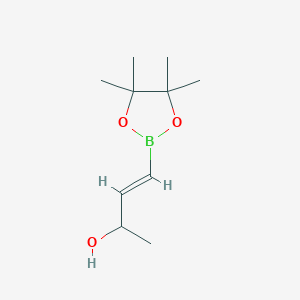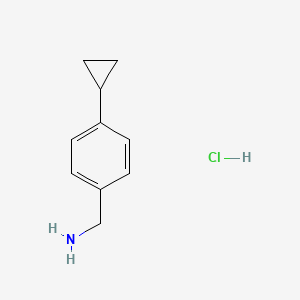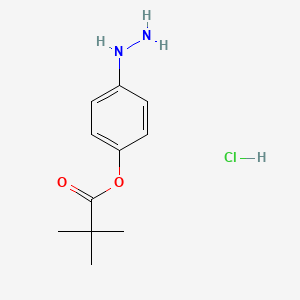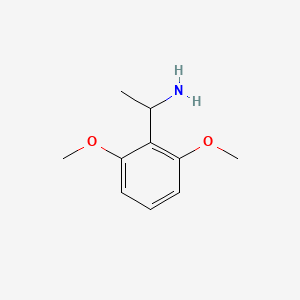
2-Ethynyl-4-nitropyridine
Vue d'ensemble
Description
2-Ethynyl-4-nitropyridine is a pyridine derivative . It is a key intermediate in medicinal products .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Applications De Recherche Scientifique
Electrocatalytic Properties
- Electrochemical Reduction in Aqueous Medium: The reduction of 4-nitropyridine, closely related to 2-Ethynyl-4-nitropyridine, has been studied in aqueous media, revealing insights into the electrocatalytic properties of such compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Photocatalysis
- Alkyne Substituted Mononuclear Photocatalysts: Research demonstrates that ethynyl-substituted terpyridine derivatives, similar in structure to this compound, can be utilized in photocatalysis, indicating potential applications for this compound in this field (Davidson et al., 2015).
Molecular Electronics
- Conformational Switching in Molecular Devices: A molecule containing 3-nitro-2-(3'-nitro-2'-ethynylpyridine) exhibits charge-induced conformational switching, highlighting the potential of this compound in molecular electronic devices (Derosa, Guda, & Seminario, 2003).
Photophysical Properties
- Pt(II) Diimine Complexes: A study on Pt(II) complexes with acetylide ligands, which include this compound, shows altered photophysical properties, suggesting its potential use in enhancing such properties in various applications (Liu et al., 2013).
Antitumor Activity
- Structure-Activity Studies: Some pyridine derivatives, including compounds structurally related to this compound, have been identified with antitumor activity, indicating a potential avenue for cancer research (Temple, Rener, Waud, & Noker, 1992).
Vibrational Spectroscopy
- Conformational Stability and Vibrational Analysis: The conformational stability and vibrational properties of nitropyridines, similar to this compound, have been extensively studied, which may guide the development of materials with specific vibrational characteristics (Balachandran, Lakshmi, & Janaki, 2012).
Environmental and Safety Aspects
- Toxic and Hygienic Evaluation: Though not directly about this compound, research into the toxicological aspects of related nitropyridine derivatives offers important insights into the environmental and safety considerations of handling such compounds (Gorokhova, Mikhailova, Zhukova, & Kazitskaya, 2022).
Molecular Device Applications
- Negative Differential Resistance in Electronic Devices: A study using a molecule containing a nitroamine redox center, similar to this compound, demonstrates potential applications in electronic devices showing negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethynyl-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLXJUJZVBWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3176881.png)
![3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B3176888.png)




